Structural Simplification Relative to Atrasentan (ABT-627) Reduces the Number of Chiral Centers
3-(2H-1,3-benzodioxol-5-yl)-1-(2,5-dimethylbenzoyl)pyrrolidine lacks the 2-(4-methoxyphenyl) and 3-carboxylic acid substituents present in atrasentan (ABT-627), and contains a single chiral center (at the pyrrolidine 3-position) compared to three defined stereocenters (2R,3R,4S) in atrasentan [1]. This structural simplification removes the requirement for enantioselective synthesis or chiral resolution steps that are necessary for atrasentan production.
| Evidence Dimension | Number of chiral centers requiring stereocontrol |
|---|---|
| Target Compound Data | 1 chiral center (racemic mixture unless otherwise resolved) |
| Comparator Or Baseline | Atrasentan (ABT-627): 3 defined stereocenters (2R,3R,4S) |
| Quantified Difference | 2 fewer stereocenters; potentially fewer synthetic steps and reduced cost of goods |
| Conditions | Structural comparison based on chemical formulae and literature reports |
Why This Matters
For medicinal chemistry groups synthesizing focused libraries or probe compounds, a scaffold with fewer stereocenters reduces synthetic complexity, cost, and potential supply chain bottlenecks.
- [1] ChEBI:135810 - atrasentan. European Bioinformatics Institute. Accessed April 2026. View Source
